Ciluprevir
Ciluprevir
The compound, named BILN 2061, is an orally active inhibitor of the HCV NS3 protease and the first member of this new drug class to be tested in humans.
Ciluprevir is an orally bioavailable, peptidomimetic, macrocyclic compound with activity against hepatitis C virus (HCV). Ciluprevir binds non-covalently to the active center of the HCV NS3-4A serine protease and prevents processing of viral proteins required for replication.
Ciluprevir is an orally bioavailable, peptidomimetic, macrocyclic compound with activity against hepatitis C virus (HCV). Ciluprevir binds non-covalently to the active center of the HCV NS3-4A serine protease and prevents processing of viral proteins required for replication.
Brand Name:
Vulcanchem
CAS No.:
300832-84-2
VCID:
VC0523773
InChI:
InChI=1S/C40H50N6O8S/c1-23(2)41-38-43-32(22-55-38)31-19-34(28-16-15-26(52-3)17-30(28)42-31)53-27-18-33-35(47)45-40(37(49)50)20-24(40)11-7-5-4-6-8-14-29(36(48)46(33)21-27)44-39(51)54-25-12-9-10-13-25/h7,11,15-17,19,22-25,27,29,33H,4-6,8-10,12-14,18,20-21H2,1-3H3,(H,41,43)(H,44,51)(H,45,47)(H,49,50)/t24-,27-,29+,33+,40-/m1/s1
SMILES:
CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O
Molecular Formula:
C40H50N6O8S
Molecular Weight:
774.9 g/mol
Ciluprevir
CAS No.: 300832-84-2
Cat. No.: VC0523773
Molecular Formula: C40H50N6O8S
Molecular Weight: 774.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | The compound, named BILN 2061, is an orally active inhibitor of the HCV NS3 protease and the first member of this new drug class to be tested in humans. Ciluprevir is an orally bioavailable, peptidomimetic, macrocyclic compound with activity against hepatitis C virus (HCV). Ciluprevir binds non-covalently to the active center of the HCV NS3-4A serine protease and prevents processing of viral proteins required for replication. |
|---|---|
| CAS No. | 300832-84-2 |
| Molecular Formula | C40H50N6O8S |
| Molecular Weight | 774.9 g/mol |
| IUPAC Name | (1S,4R,6S,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid |
| Standard InChI | InChI=1S/C40H50N6O8S/c1-23(2)41-38-43-32(22-55-38)31-19-34(28-16-15-26(52-3)17-30(28)42-31)53-27-18-33-35(47)45-40(37(49)50)20-24(40)11-7-5-4-6-8-14-29(36(48)46(33)21-27)44-39(51)54-25-12-9-10-13-25/h7,11,15-17,19,22-25,27,29,33H,4-6,8-10,12-14,18,20-21H2,1-3H3,(H,41,43)(H,44,51)(H,45,47)(H,49,50)/t24-,27-,29+,33+,40-/m1/s1 |
| Standard InChI Key | PJZPDFUUXKKDNB-XJTCTOBSSA-N |
| Isomeric SMILES | CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6C=CCCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O |
| SMILES | CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O |
| Canonical SMILES | CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O |
| Appearance | Solid powder |
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